![molecular formula C20H20F3NO2 B2943403 3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide CAS No. 329779-07-9](/img/structure/B2943403.png)
3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
The synthesis of a compound refers to the process or processes used to create the compound. This often involves chemical reactions, the use of catalysts, and various techniques such as distillation or crystallization .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its boiling point, melting point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Polymerization and Material Science
Acrylamides, including derivatives similar to 3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide, are pivotal in polymer science for synthesizing polyacrylamides. These polymers have wide-ranging applications, from wastewater treatment to electrophoresis in lab settings. For instance, Controlled Radical Polymerization techniques, such as Reversible Addition−Fragmentation Chain Transfer (RAFT) polymerization, enable the synthesis of polymers with specific properties, including thermal responsiveness and biocompatibility, which are crucial for drug delivery systems and tissue engineering applications (Mori, Sutoh, & Endo, 2005).
Environmental Impact and Safety
Understanding the environmental fate and safety of acrylamide derivatives is essential for assessing their broader implications. Acrylamide is known for its high water solubility and mobility in soil, making it a concern for groundwater contamination. However, it is biodegradable and not absorbed by sediments, indicating a potential for environmentally responsible applications with proper management (Smith & Oehme, 1991).
Biochemical Research and Development
Acrylamide derivatives are explored for their biochemical properties, including interactions with biological molecules. Studies have shown that acrylamide can alkylate amino acids, peptides, proteins, and DNA, suggesting its utility in biochemical research for understanding cell and molecular biology processes (Friedman, 2003).
Novel Applications
Recent advancements highlight the innovative applications of acrylamide derivatives in creating materials with unique properties, such as optically active polyacrylamides that exhibit chiroptical properties and chiral recognition, relevant for pharmaceutical research and material science (Lu et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c1-14(2)13-16-5-3-15(4-6-16)7-12-19(25)24-17-8-10-18(11-9-17)26-20(21,22)23/h3-12,14H,13H2,1-2H3,(H,24,25)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXPCWMBABGNEF-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide |
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